

DC-U4106: A Comprehensive Selectivity Profile Against Deubiquitinases

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Compound of Interest

Compound Name: DC-U4106

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of **DC-U4106**, a potent inhibitor of Ubiquitin-Specific Protease 8 (USP8). This document summarizes key quantitative data, outlines experimental methodologies for cited experiments, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of **DC-U4106**'s activity and specificity.

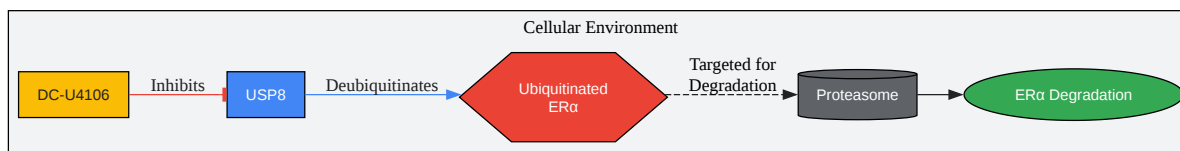
Quantitative Selectivity Profile of DC-U4106

The inhibitory activity of **DC-U4106** has been quantitatively assessed against a panel of deubiquitinating enzymes (DUBs). The data reveals a high degree of selectivity for USP8. A summary of the half-maximal inhibitory concentrations (IC₅₀) and the dissociation constant (K_d) is presented in the table below.

| Deubiquitinase | IC ₅₀ (μM) | K _d (μM) |
|----------------|----------------------------|---------------------|
| USP8 | 1.2[1][2] | 4.7[1][2] |
| USP2 | 58.4[1][2] | Not Reported |
| USP7 | No Activity Reported[1][2] | Not Reported |

Mechanism of Action: Targeting the USP8-ERα Axis

DC-U4106 exerts its effects by directly inhibiting the catalytic activity of USP8.[3] This inhibition leads to the downstream degradation of key proteins involved in cancer progression, notably the Estrogen Receptor alpha (ER α).[1][3] The targeted degradation of ER α makes **DC-U4106** a promising candidate for the treatment of ER-positive breast cancers.[3]



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Inhibition of USP8 by **DC-U4106** leads to ER α degradation.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of **DC-U4106**'s selectivity profile.

Deubiquitinase Inhibition Assay

The inhibitory activity of **DC-U4106** against various deubiquitinases was determined using a di-ubiquitin cleavage assay. This assay monitors the cleavage of a di-ubiquitin substrate by the DUB enzyme.

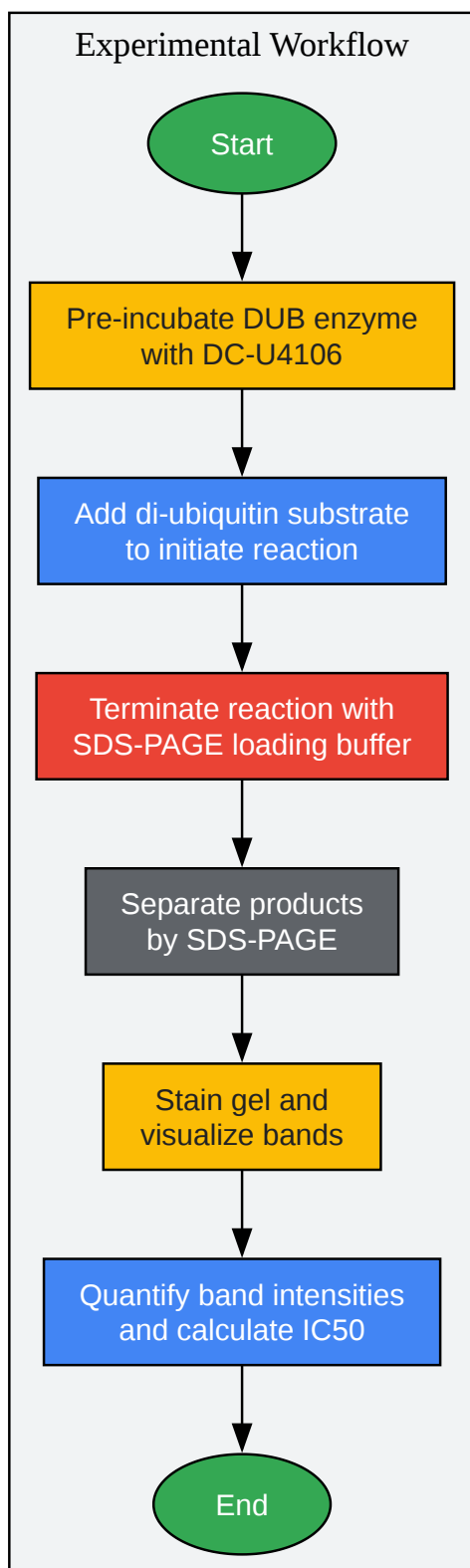
Materials:

- Recombinant human USP2, USP7, and the catalytic domain (CD) of USP8.
- Di-ubiquitin (K63-linked).
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, and 0.01% Tween-20.
- **DC-U4106** (dissolved in DMSO).

- SDS-PAGE gels and staining reagents.

Procedure:

- The DUB enzyme (USP2, USP7, or USP8-CD) was pre-incubated with varying concentrations of **DC-U4106** in assay buffer for 30 minutes at 37°C.
- The enzymatic reaction was initiated by the addition of the K63-linked di-ubiquitin substrate.
- The reaction was allowed to proceed for 1 hour at 37°C.
- The reaction was terminated by the addition of SDS-PAGE loading buffer.
- The reaction products were separated by SDS-PAGE.
- The gel was stained with Coomassie Brilliant Blue to visualize the cleaved mono-ubiquitin and the remaining di-ubiquitin bands.
- The band intensities were quantified using densitometry to determine the extent of inhibition.
- IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



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Workflow for the deubiquitinase inhibition assay.

Surface Plasmon Resonance (SPR) for Kd Determination

The binding affinity (Kd) of **DC-U4106** to USP8 was determined using Surface Plasmon Resonance (SPR) analysis.

Materials:

- Recombinant human USP8 catalytic domain (USP8-CD).
- CM5 sensor chip.
- Amine coupling kit (EDC, NHS).
- Running Buffer: PBS with 0.005% Tween-20.
- **DC-U4106** (dissolved in running buffer).

Procedure:

- The USP8-CD was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
- A reference flow cell was prepared without the protein to account for non-specific binding.
- A series of concentrations of **DC-U4106** in running buffer were injected over the sensor chip surface.
- The association and dissociation of **DC-U4106** were monitored in real-time by measuring the change in the SPR signal.
- The sensor surface was regenerated between injections with a pulse of a regeneration solution.
- The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (Kd).

This comprehensive guide provides researchers and drug development professionals with the necessary information to understand and evaluate the selectivity and mechanism of action of **DC-U4106**. The detailed protocols and visual aids are intended to support further research and development efforts targeting USP8.

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